molecular formula C8H14N2O6 B1147713 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone CAS No. 132152-76-2

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone

Cat. No.: B1147713
CAS No.: 132152-76-2
M. Wt: 234.207
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone is a complex organic compound that belongs to the class of amino sugars. It is characterized by its multiple hydroxyl groups and an acetamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as halides or amines for substitution reactions.

Major Products

Scientific Research Applications

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in biological processes and as a potential biomolecule.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its oxime group and multiple hydroxyl groups provide distinct chemical reactivity and biological activity .

Properties

IUPAC Name

N-[(2Z,3R,4R,5S,6R)-4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O6/c1-3(12)9-5-7(14)6(13)4(2-11)16-8(5)10-15/h4-7,11,13-15H,2H2,1H3,(H,9,12)/b10-8-/t4-,5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBKCLCEXIDHDR-OANDGCGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1=NO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N\O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the main objective of synthesizing N-phenylcarbamate derivatives of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone?

A1: The synthesis of N-phenylcarbamate derivatives, specifically compound 7 derived from this compound (3) and compound 14 from chitobionhydroximo-1,5-lactone (10), aims to develop potential inhibitors of β-N-acetylglucosaminidases []. These enzymes play a crucial role in various biological processes, and inhibiting their activity could have therapeutic applications.

Q2: Can you describe the synthetic route used to obtain this compound (3)?

A2: The synthesis of 3 involves a key oxidation step of a precursor oxime compound (1). Following oxidation, a deprotection step using sodium hydroxide and ammonia (Na/NH3) is carried out to yield the desired this compound []. This unambiguous synthetic route ensures the specific structure and stereochemistry of the target compound.

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